molecular formula C17H22N2O3S B2937589 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 946373-34-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No. B2937589
CAS RN: 946373-34-8
M. Wt: 334.43
InChI Key: ITQBIOKNEWOPNX-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly abbreviated as DMATB and has been found to exhibit potential therapeutic properties in various scientific studies.

Scientific Research Applications

Synthesis and Chemical Education

A study by Jonathan M. Withey and Andrea Bajic on the operationally simple synthesis of N,N-Diethyl-3-methylbenzamide (DEET) highlights the educational value of synthesizing amide compounds using nonhazardous reagents. This research demonstrates the fundamental principles of carbonyl reactivity and amide bond formation, which are relevant to understanding the chemical behavior and synthesis possibilities of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide (Withey & Bajic, 2015).

Bioisosteric Analogues and Serotonin Receptor Activity

Research on thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues of hallucinogens and serotonin agonists, such as N,N-dimethyltryptamine, by J. Blair et al., reveals the potential of thiophene analogues in modulating serotonin receptor activity. Although the specific compound is not directly studied, this research suggests that similar thiophene-containing compounds could interact with serotonin receptors, offering insights into the neurological or therapeutic implications of such compounds (Blair et al., 1999).

Photodynamic Therapy

M. Detty et al. conducted a study on the synthesis, spectroscopy characterization, and in vitro biological activities of novel 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl) propylidene semicarbazone Mannich base derivatives. They examined anti-diabetic and anti-inflammatory activities, suggesting potential biomedical applications of thiophene-containing compounds in treating diseases. This indicates that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide could also be explored for its therapeutic potentials (Detty et al., 2004).

Antibacterial Activity

The study on synthesis, molecular docking, and antibacterial evaluation of thiophene derivatives by P. Ravichandiran et al. provides an example of how thiophene and benzamide derivatives can exhibit significant antibacterial properties. This suggests that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide could potentially be investigated for its antibacterial efficacy, contributing to the development of new antimicrobial agents (Ravichandiran et al., 2015).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-19(2)16(12-5-6-23-11-12)10-18-17(20)13-7-14(21-3)9-15(8-13)22-4/h5-9,11,16H,10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQBIOKNEWOPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC(=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide

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